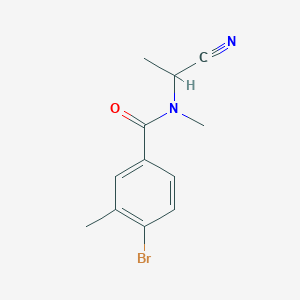![molecular formula C16H20ClNO3 B6631137 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6631137.png)
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid acts as an inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid increases the levels of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability. This can help alleviate symptoms of neurological disorders, including epilepsy, addiction, and anxiety. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid, including its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid for therapeutic use. Finally, research is needed to better understand the long-term effects and potential toxicity of 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid.
Métodos De Síntesis
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with piperidine, followed by the addition of 2-bromo-3-phenylpropanoic acid. The final product is purified through crystallization and recrystallization methods.
Aplicaciones Científicas De Investigación
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can reduce seizure activity and alleviate anxiety symptoms. 3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid has also been found to reduce cocaine and alcohol self-administration in preclinical studies, indicating its potential use in addiction treatment.
Propiedades
IUPAC Name |
3-[1-(4-chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-11-10-12(5-7-14(11)17)16(21)18-9-3-2-4-13(18)6-8-15(19)20/h5,7,10,13H,2-4,6,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNZLJHMYCPOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCCC2CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Chloro-3-methylbenzoyl)piperidin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![[(1R,4S)-4-(1-methoxypropan-2-ylamino)cyclopent-2-en-1-yl]methanol](/img/structure/B6631086.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)
![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)

![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)

